3-{[7-methyl-4,4-dioxo-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazin-1-yl]methyl}benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[7-methyl-4,4-dioxo-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazin-1-yl]methyl}benzonitrile is a complex organic compound featuring a benzothiadiazine core, a pyrrolidine ring, and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[7-methyl-4,4-dioxo-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazin-1-yl]methyl}benzonitrile typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Benzothiadiazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced through nucleophilic substitution reactions, often using pyrrolidine and a suitable leaving group.
Attachment of the Benzonitrile Group: This is achieved through a coupling reaction, such as a Suzuki or Heck reaction, using benzonitrile derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: The benzothiadiazine core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Primary amines from the nitrile group.
Substitution: Various substituted benzothiadiazine derivatives.
Scientific Research Applications
3-{[7-methyl-4,4-dioxo-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazin-1-yl]methyl}benzonitrile has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It can serve as a precursor for the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-{[7-methyl-4,4-dioxo-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazin-1-yl]methyl}benzonitrile involves its interaction with specific molecular targets. The benzothiadiazine core is known to interact with enzymes and receptors, potentially inhibiting their activity. The pyrrolidine ring may enhance binding affinity through hydrophobic interactions, while the benzonitrile group can participate in π-π stacking interactions with aromatic residues in the target proteins.
Comparison with Similar Compounds
Similar Compounds
Benzothiadiazine Derivatives: Compounds like hydrochlorothiazide share the benzothiadiazine core but differ in their substituents and overall structure.
Pyrrolidine Derivatives: Compounds such as proline and its derivatives have the pyrrolidine ring but lack the benzothiadiazine core.
Benzonitrile Derivatives: Compounds like benzonitrile itself or its simple derivatives are structurally simpler and lack the complex ring systems.
Uniqueness
3-{[7-methyl-4,4-dioxo-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazin-1-yl]methyl}benzonitrile is unique due to the combination of its three distinct functional groups, which confer specific chemical and biological properties not found in simpler analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-[[7-methyl-4,4-dioxo-3-(pyrrolidine-1-carbonyl)-4λ6,1,2-benzothiadiazin-1-yl]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-15-7-8-19-18(11-15)25(14-17-6-4-5-16(12-17)13-22)23-20(29(19,27)28)21(26)24-9-2-3-10-24/h4-8,11-12H,2-3,9-10,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFQDCRLNQKJJRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)C(=NN2CC3=CC(=CC=C3)C#N)C(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.